
methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C22H23F3N4O3 and its molecular weight is 448.446. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including the compound , serve as flexible bidentate N,N-ligands in supramolecular chemistry . These ligands can form coordination complexes with metal ions, leading to interesting host-guest interactions and self-assembly phenomena.
- The compound’s structure, with a trifluoromethyl group, may influence its catalytic properties. While specific studies on this exact compound are scarce, related ligands have been employed in catalytic reactions . Researchers explore their potential in transition metal-catalyzed transformations.
- Bis(pyridin-2-yl)amine-based ligands are known for their ion-sensing capabilities . By modifying the ligand structure, researchers can tailor its binding affinity toward specific ions. Investigating the ion-binding behavior of this compound could be valuable.
- Metal complexes of bis(pyridin-2-yl)amine ligands exhibit luminescence . Understanding how the trifluoromethyl-substituted compound interacts with metal ions could shed light on its photophysical properties.
- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules . While this specific compound’s behavior remains to be studied, exploring its biological effects could be intriguing.
- The trifluoromethyl group influences electronic properties, solubility, and lipophilicity . Researchers might investigate how this modification impacts the compound’s behavior in various environments.
- Trifluoromethylpyridines find applications as synthetic intermediates . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is used in crop-protection product synthesis. While not directly related to this compound, it highlights the broader utility of trifluoromethyl-substituted pyridines.
- Although not directly studied for this compound, related pyrimidinamine derivatives exhibit excellent fungicidal activity . Investigating the antifungal potential of this compound could be worthwhile.
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Cytotoxic Activity and DNA Binding
Electronic Properties and Solubility
Synthetic Intermediates
Fungicidal Activity: (related):
Mecanismo De Acción
Target of Action
The primary target of the compound methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys. It is also involved in the proliferation, migration, and differentiation of certain cell types .
Mode of Action
Methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate acts as a potent and selective inhibitor of the RET protein . It binds to the RET protein and inhibits its activity, thereby preventing the downstream effects of RET activation .
Biochemical Pathways
The inhibition of the RET protein by methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate affects several biochemical pathways. These include pathways involved in cell proliferation, migration, and differentiation . The compound’s action on these pathways can lead to the inhibition of tumor growth in cancers driven by RET mutations .
Pharmacokinetics
It is known that the compound is soluble in dmso, indicating that it may have good bioavailability
Result of Action
The result of the action of methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is the inhibition of the RET protein, leading to the suppression of the downstream effects of RET activation . This can result in the inhibition of cell proliferation, migration, and differentiation, thereby potentially inhibiting tumor growth in cancers driven by RET mutations .
Action Environment
The action of methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment, such as other drugs or proteins, can potentially affect the compound’s action, efficacy, and stability
Propiedades
IUPAC Name |
methyl 1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c1-32-21(31)29-9-8-15-4-2-3-5-17(15)19(29)20(30)28-12-10-27(11-13-28)18-7-6-16(14-26-18)22(23,24)25/h2-7,14,19H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBYIQMGQWGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

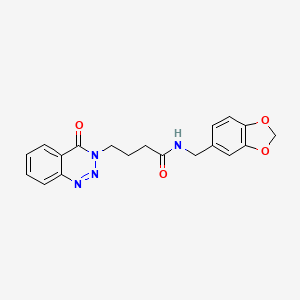
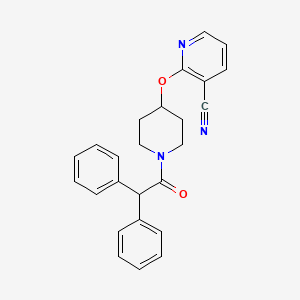
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
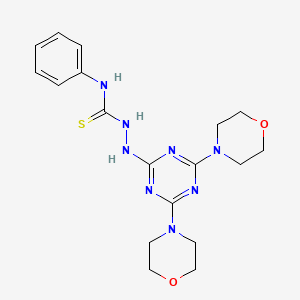
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2633393.png)
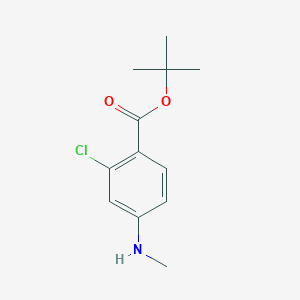
![(Z)-4-benzoyl-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633399.png)
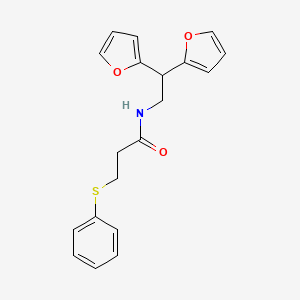
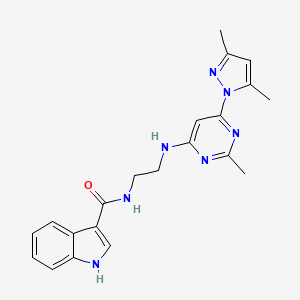
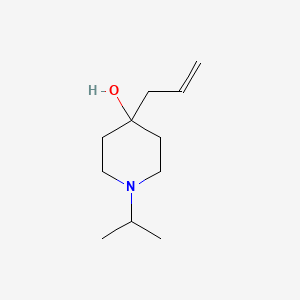
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)